(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a thiazole ring, and a phenyl ring with three methoxy groups. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of conjugated double bonds. The naphthalene and phenyl rings are aromatic, and the thiazole ring is a heterocycle containing nitrogen and sulfur .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups. For example, the methoxy groups could potentially be demethylated under certain conditions .Scientific Research Applications
Synthesis Methodologies
Research has explored synthetic methodologies for compounds with structural features similar to the compound of interest. For example, studies on the synthesis of phthalides and heterocyclic compounds, which share some structural motifs with the compound , highlight innovative approaches in organic synthesis. These methodologies could potentially be adapted for the synthesis of "(E)-2-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile" and similar compounds (Yasmin & Ray, 2013); (Patel & Patel, 2015).
Antimicrobial and Anticancer Activities
Several studies have evaluated the antimicrobial and anticancer properties of compounds structurally related to "(E)-2-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile." For instance, research on novel trimethoxyphenyl-derived chalcone-benzimidazolium salts demonstrated significant cytotoxic activity against various human tumor cell lines, indicating potential therapeutic applications for related compounds (Yang et al., 2019). Additionally, the synthesis and evaluation of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities further underscore the potential biomedical applications of structurally similar molecules (Mansour et al., 2020).
Material Science Applications
Research on fluorescent thiazoles and copolymers incorporating (E)-2-(4-(naphthalen-2-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile-related structures has revealed applications in material science, such as in the development of luminescent materials and organic solar cells. These studies highlight the versatility of thiazolyl compounds in designing materials with desirable optical and electronic properties (Zhang et al., 2014); (Dai et al., 2017).
Future Directions
The future research directions for this compound could involve further exploration of its potential medicinal properties, particularly its potential anticancer properties. Additionally, research could be conducted to improve its synthesis process and to better understand its physical and chemical properties .
Properties
IUPAC Name |
(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c1-28-22-11-16(12-23(29-2)24(22)30-3)10-20(14-26)25-27-21(15-31-25)19-9-8-17-6-4-5-7-18(17)13-19/h4-13,15H,1-3H3/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNRXGKXTDLJGL-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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